Methyl tridec-12-enoate
Overview
Description
“Methyl tridec-12-enoate” is a chemical compound with the molecular formula C14H26O2 . It is also known by other names such as “12-Tridecenoic acid, methyl ester” and "Methyl-12-tridecenoat" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3
.
Scientific Research Applications
Green Synthesis
- Biocatalytic Transesterification: Methyl-12-hydroxyoctadec-9-enoate, a compound related to Methyl tridec-12-enoate, can be synthesized via biocatalytic transesterification, which involves the use of immobilized lipase preparations. This method demonstrates high yield and adherence to green chemistry principles, including atom economy and low environmental impact (Vadgama et al., 2020).
Oxidation Products and Mechanisms
- Oxidation of Abietic Acid and Its Methyl Ester: The study of abietic acid and its methyl ester under various storage conditions provides insight into their oxidation mechanisms. This research identifies several oxidation products, which are important for understanding the chemical behavior of similar fatty acid esters (Prinz et al., 2002).
- Selective Oxidation: Research on the selective oxidation of oligoethylene glycol ether methyl 12(13)-hydroxy-13(12)-[11-hydroxy-3,6,9-trioxa-undecyl-1-oxy]-octadec-9-enoate using pyridinium chlorochromate (PCC) provides valuable insights into the selective oxidation processes, which can be relevant for similar esters (Singh & Mahajan, 2006).
Biocatalysis and Chemical Synthesis
- Fe-Catalyzed Synthesis: The synthesis of (4E)-tridec-4-en-1-yl acetate, which is structurally related to this compound, through an Fe-catalyzed process highlights the utility of metal catalysis in synthesizing complex esters (Shakhmaev et al., 2013).
- Enoate Reductase-Mediated Preparation: Enoate reductases are used in the biocatalyzed synthesis of key intermediates for chiral drugs. This application can be extended to similar compounds like this compound for the production of pharmaceutical intermediates (Brenna et al., 2012).
Additional Applications
- Identification in Insect Hemolymph: Methyl farnesoate, a compound structurally related to this compound, has been identified in the hemolymph of various insects, suggesting a potential role in insect physiology and biochemistry (Teal et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
methyl tridec-12-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVRNOMCURXMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303598 | |
Record name | methyl tridec-12-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29780-00-5 | |
Record name | NSC159260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl tridec-12-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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